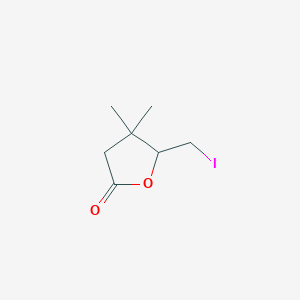
1-(4-Chlorophenyl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorophenyl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C20H14ClN3OS3 and its molecular weight is 443.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Research has shown that thiazolyl(hydrazonoethyl)thiazoles, derived from compounds similar to the one , exhibit potential as anti-breast cancer agents. A study using microwave-assisted synthesis revealed promising activities of certain compounds against MCF-7 tumor cells (Mahmoud et al., 2021).
Another study synthesized novel pyridazinone derivatives containing 1,3,4-thiadiazole moiety, demonstrating significant inhibitory activity against MGC-803 and Bcap-37 cells. This indicates potential applications in cancer treatment (Qin et al., 2020).
Antimicrobial and Antifungal Activities
Synthesized thiazolylpyrazoline and thiophenylpyrazolyl derivatives showed strong antimicrobial and antifungal activities against various bacterial species and fungal strains, indicating the usefulness of these compounds in developing new antimicrobial agents (Elewa et al., 2020).
Research on 4-thiazolidinones and 2-azetidinones derivatives from chalcone revealed significant antibacterial and antifungal activities. This highlights the potential of similar compounds in addressing microbial infections (Patel & Patel, 2017).
Docking Studies and Molecular Analysis
Docking studies of synthesized thiazol and oxazole derivatives indicated their potential antibacterial activity, highlighting the importance of structural analysis in drug development (Shahana & Yardily, 2020).
Structural and vibrational analysis of related compounds provided insights into their molecular properties, which can guide their applications in various scientific fields (ShanaParveen et al., 2016).
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3OS3/c1-12-19(28-20(22-12)17-3-2-10-26-17)15-8-9-18(24-23-15)27-11-16(25)13-4-6-14(21)7-5-13/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBUVAKFKWNJIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3OS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
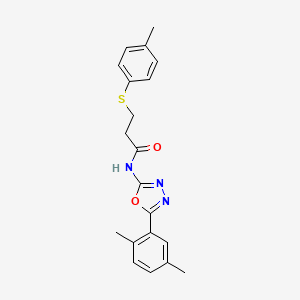

![4-(piperidine-1-sulfonyl)-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide](/img/structure/B2401254.png)
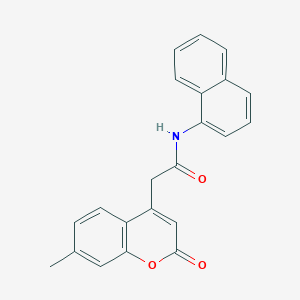

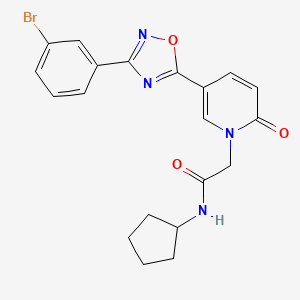
![Ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2401259.png)
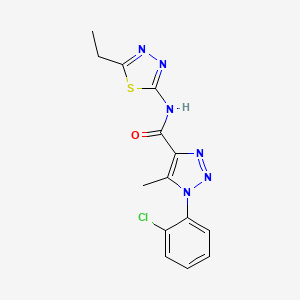
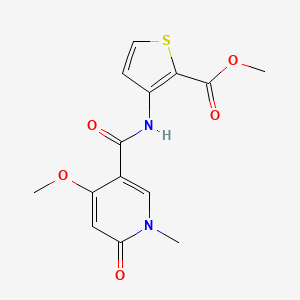
![3-(2,5-dimethoxyphenyl)-1-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2401263.png)
